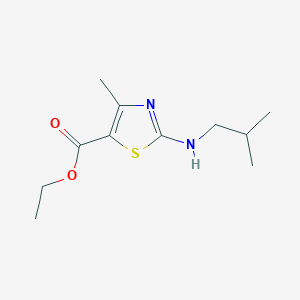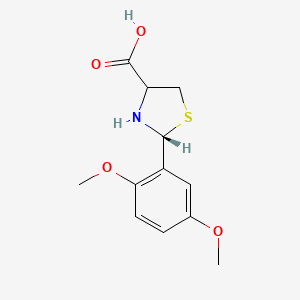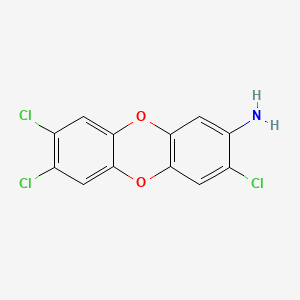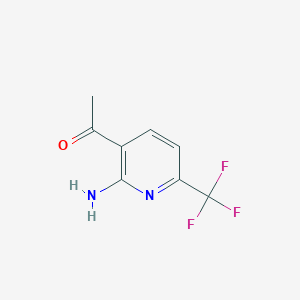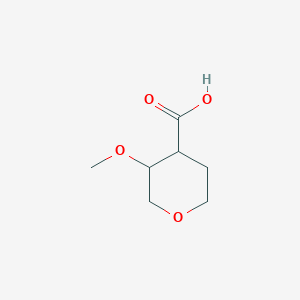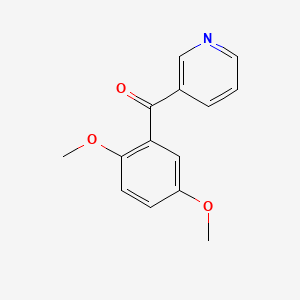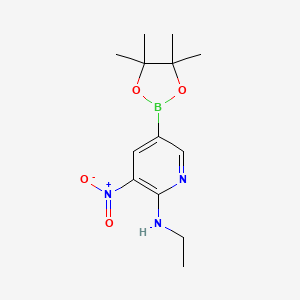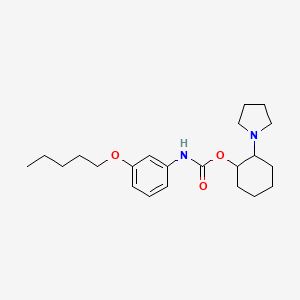![molecular formula C10H18N2O2 B11768473 (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE is an organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of a tert-butyl alcohol with formic acid and an acid catalyst, such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of a tert-butyl alcohol with an aldehyde and an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is not fully understood. it is believed that the tert-butyl and amino groups interact with specific enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL (1R,5S)-6-(AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
- TERT-BUTYL (1S,5R)-1-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
- TERT-BUTYL (1S,5S)-1-FORMYL-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Uniqueness
TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
UWWZMHWHRBGMIT-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



